molecular formula C11H22N2O2 B151283 (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS No. 309915-46-6

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B151283
CAS No.: 309915-46-6
M. Wt: 214.3 g/mol
InChI Key: PGZCVLUQTJRRAA-DTWKUNHWSA-N
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Description

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and modulate biochemical pathways by binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its chiral centers, which impart specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes .

Properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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